Bicyclo[3.2.1]octane-2-sulfonyl chloride
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Overview
Description
Bicyclo[321]octane-2-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-2-sulfonyl chloride typically involves the reaction of bicyclo[3.2.1]octane derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of bicyclo[3.2.1]octane using chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]octane-2-sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Bicyclo[3.2.1]octane-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness
Bicyclo[3.2.1]octane-2-sulfonyl chloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
Molecular Formula |
C8H13ClO2S |
---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2 |
InChI Key |
HEVOGYAPFYZTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC2S(=O)(=O)Cl |
Origin of Product |
United States |
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